2-benzyl-8-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
- Synthesis Methods : The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , often involves multi-component reactions and specific conditions like refluxing in anhydrous ethanol or using catalysts like Et3N for efficient yields (Yang et al., 2008); (Li et al., 2014).
Molecular Structure Analysis
- Crystal Structure : For compounds similar to the one , crystallographic studies can reveal details like space group and molecular packing. For example, a related compound was found to belong to the triclinic, P-1 space group and showed a 2D-net framework through hydrogen bonds (Zeng et al., 2021).
Chemical Reactions and Properties
- Reaction Mechanisms : The synthesis of diazaspiro compounds typically involves reactions like Michael addition or intramolecular spirocyclization (Parameswarappa & Pigge, 2011).
- Catalysis : Certain syntheses employ catalysts, such as SnO2 nanoparticles, for one-pot, multi-component reactions (Sarva et al., 2022).
Physical Properties Analysis
- Thermodynamic Properties : Analysis of thermodynamic properties is essential for understanding the stability and reaction tendencies of such compounds (Zeng et al., 2021).
properties
IUPAC Name |
2-benzyl-8-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-2-17-21-22-19(26-17)23-12-6-10-20(14-23)11-9-18(25)24(15-20)13-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBINKHBUOCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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